Melting Point vs. Unsubstituted Fmoc‑Phe‑OH – A 62°C Lower Value That Alters Solid‑Phase Handling
Fmoc-2-methyl-L-phenylalanine melts at 118 °C, whereas the unsubstituted analog Fmoc‑L‑phenylalanine (Fmoc‑Phe‑OH) melts at 180–187 °C . The ortho‑methyl group lowers the melting point by approximately 62 °C, reflecting reduced crystal lattice energy. This difference affects solubility behavior during SPPS and influences the choice of solvent systems and coupling conditions.
| Evidence Dimension | Melting point (°C) |
|---|---|
| Target Compound Data | 118 °C |
| Comparator Or Baseline | Fmoc-L-phenylalanine (Fmoc-Phe-OH): 180–187 °C |
| Quantified Difference | Δ ≈ –62 °C |
| Conditions | Reported literature/datasheet values; measured under standard atmospheric pressure |
Why This Matters
Melting point directly informs solid‑state stability, purification strategy, and solubility profiling, which are critical for reproducible automated SPPS and scale‑up.
